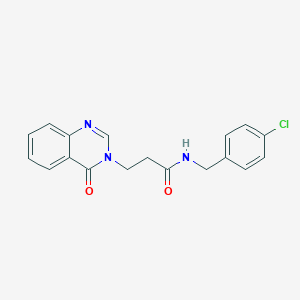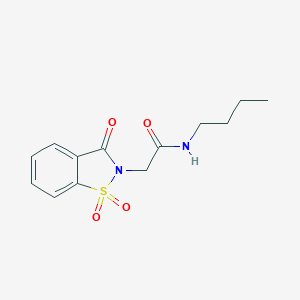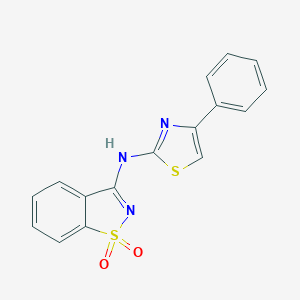![molecular formula C11H9Cl2N3 B277659 N-[4-(3,4-dichlorophenyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277659.png)
N-[4-(3,4-dichlorophenyl)-2-pyrimidinyl]-N-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3,4-dichlorophenyl)-2-pyrimidinyl]-N-methylamine, commonly known as A-841720, is a chemical compound that belongs to the family of pyrimidine derivatives. It has been extensively studied for its potential as a therapeutic agent due to its ability to modulate certain biological pathways.
Mecanismo De Acción
A-841720 acts as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is involved in various cellular processes, including cell growth, survival, and metabolism. It specifically targets the p110δ isoform of PI3K, which is predominantly expressed in immune cells. By inhibiting this pathway, A-841720 can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that A-841720 can reduce the production of pro-inflammatory cytokines and chemokines in immune cells, leading to a decrease in inflammation. It has also been found to induce apoptosis in cancer cells, leading to a reduction in tumor growth. In addition, it has been shown to improve cognitive function and reduce neuronal damage in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of A-841720 is its selectivity for the p110δ isoform of PI3K, which reduces the potential for off-target effects. However, its low solubility in water can make it difficult to administer in vivo. Additionally, its effects on other isoforms of PI3K are not well understood, which could limit its potential as a therapeutic agent.
Direcciones Futuras
Future research on A-841720 could focus on improving its solubility and bioavailability for in vivo studies. Additionally, further studies could investigate its potential as a therapeutic agent for specific diseases, such as cancer and neurological disorders. Finally, research could explore the effects of A-841720 on other isoforms of PI3K and its potential for off-target effects.
Métodos De Síntesis
The synthesis of A-841720 involves the reaction of 3,4-dichlorophenylhydrazine with 2-chloro-4-methylpyrimidine in the presence of a base, followed by N-methylation of the resulting product. The final compound is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
A-841720 has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been found to have neuroprotective effects in vitro.
Propiedades
Fórmula molecular |
C11H9Cl2N3 |
|---|---|
Peso molecular |
254.11 g/mol |
Nombre IUPAC |
4-(3,4-dichlorophenyl)-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C11H9Cl2N3/c1-14-11-15-5-4-10(16-11)7-2-3-8(12)9(13)6-7/h2-6H,1H3,(H,14,15,16) |
Clave InChI |
RAFHANZHVBZBOM-UHFFFAOYSA-N |
SMILES |
CNC1=NC=CC(=N1)C2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
CNC1=NC=CC(=N1)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277580.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277581.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277582.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277583.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277585.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277587.png)



![4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B277596.png)
![5-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B277597.png)
![5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277601.png)
![5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277602.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277603.png)